

difluoromethanesulfonamide literature review and background

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Difluoromethanesulfonamide*

Cat. No.: *B1358094*

[Get Quote](#)

An In-depth Technical Guide to Difluoromethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

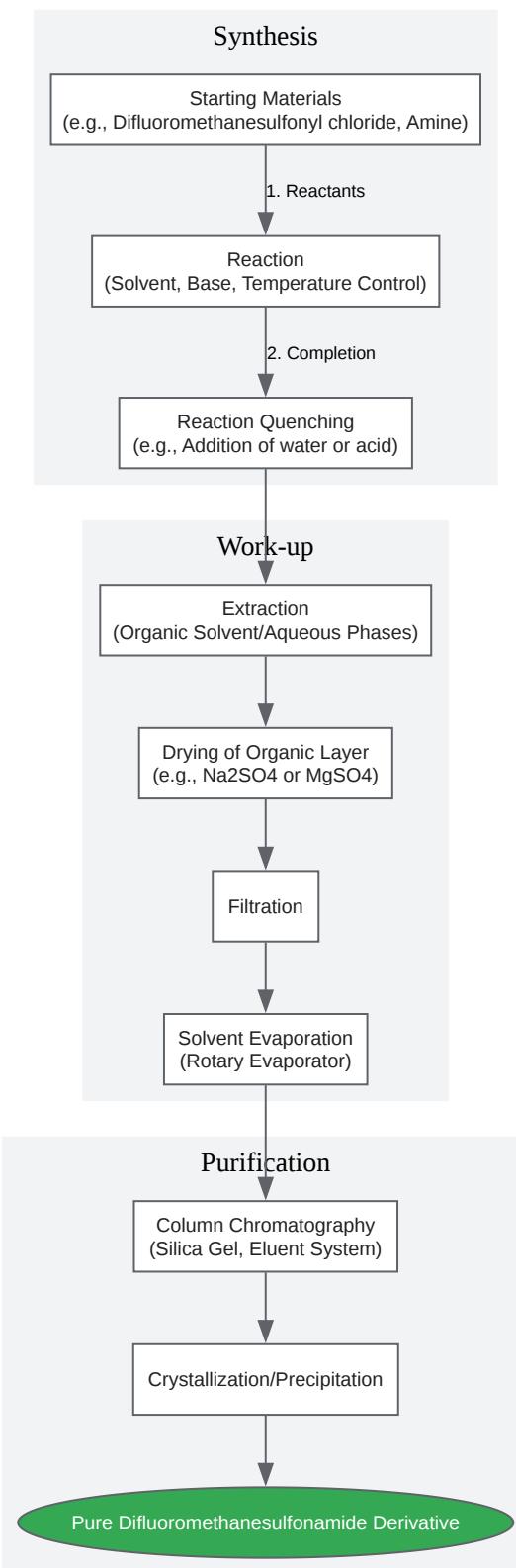
Core Introduction

Difluoromethanesulfonamide, a fluorinated analog of the ubiquitous sulfonamide functional group, has emerged as a significant pharmacophore in medicinal chemistry. The strategic incorporation of fluorine atoms can dramatically alter the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This technical guide provides a comprehensive review of the synthesis, properties, and applications of **difluoromethanesulfonamide**, with a particular focus on its role as a potent inhibitor of carbonic anhydrases. Detailed experimental protocols, quantitative data, and visualizations of key concepts are presented to facilitate further research and development in this promising area.

Chemical Properties and Data

Difluoromethanesulfonamide (CAS No. 50585-74-5) is a small, synthetically accessible molecule with the chemical formula $\text{CH}_3\text{F}_2\text{NO}_2\text{S}$. Its structure features a central sulfur atom double-bonded to two oxygen atoms and single-bonded to both a difluoromethyl group and an amino group.

Property	Value	Reference
Molecular Formula	CH ₃ F ₂ NO ₂ S	N/A
Molecular Weight	131.10 g/mol	N/A
CAS Number	50585-74-5	N/A
Purity	≥95%	[1]
Storage	4°C, protect from light	[1]
SMILES	C(F)(F)S(=O)(=O)N	[1]
Topological Polar Surface Area (TPSA)	60.16 Å ²	[1]
logP	-0.5025	[1]
Hydrogen Bond Acceptors	2	[1]
Hydrogen Bond Donors	1	[1]
Rotatable Bonds	1	[1]


Synthesis of Difluoromethanesulfonamide and its Derivatives

The synthesis of **difluoromethanesulfonamides** is a critical step in the exploration of their therapeutic potential. While a definitive, detailed protocol for the parent compound is not readily available in a single source, a general understanding can be pieced together from related syntheses. A key precursor is often difluoromethanesulfonyl chloride.

A novel synthesis of a range of **difluoromethanesulfonamides** has been developed, highlighting the preparation of a key intermediate, carboxy**difluoromethanesulfonamide**.[\[2\]](#) This intermediate provides a direct synthetic route to various derivatives, including analogs of well-known drugs like acetazolamide.[\[2\]](#)

General Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of a **difluoromethanesulfonamide** derivative, based on common organic synthesis practices.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis and purification of **difluoromethanesulfonamide** derivatives.

Spectroscopic Characterization

The structural elucidation of **difluoromethanesulfonamide** and its derivatives relies heavily on various spectroscopic techniques. While a complete set of spectra for the parent compound is not readily available in the public domain, the expected characteristics can be inferred from the analysis of related fluorinated and sulfonamide-containing molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of **difluoromethanesulfonamide** is expected to show a triplet for the proton of the CHF_2 group due to coupling with the two fluorine atoms. The protons of the NH_2 group may appear as a broad singlet.
- ^{13}C NMR: The carbon atom of the CHF_2 group will appear as a triplet in the proton-decoupled ^{13}C NMR spectrum due to one-bond coupling with the two fluorine atoms.^[3] The C-F coupling constants can be quite large, sometimes leading to overlapping multiplets.^[4]
- ^{19}F NMR: The ^{19}F NMR spectrum is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.^{[5][6]} For **difluoromethanesulfonamide**, a doublet is expected for the two equivalent fluorine atoms, arising from coupling to the single proton of the CHF_2 group.

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry of sulfonamides often results in fragmentation, where the molecular ion peak may be weak or absent.^[7] Common fragmentation patterns involve the cleavage of the S-N and S-C bonds. The presence of fluorine atoms will influence the fragmentation pathways and the isotopic pattern of the fragment ions.

Infrared (IR) Spectroscopy

The IR spectrum of **difluoromethanesulfonamide** would be expected to show characteristic absorption bands for the N-H stretching of the amine group (around $3300\text{-}3500\text{ cm}^{-1}$), the S=O

stretching of the sulfonyl group (asymmetric and symmetric stretches around 1350 and 1150 cm^{-1} , respectively), and C-F stretching vibrations.

Biological Applications and Mechanism of Action

The primary and most well-documented biological application of **difluoromethanesulfonamide** and its derivatives is the inhibition of carbonic anhydrases (CAs).

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.^[8] These enzymes are involved in numerous physiological processes, including pH regulation, CO_2 transport, and electrolyte secretion.^[9] Inhibition of specific CA isoforms has therapeutic potential in a variety of diseases.

Difluoromethanesulfonamides have been identified as a novel pharmacophore for potent carbonic anhydrase inhibition.^[2] Their water solubility, stability, and submicromolar dissociation constants for human carbonic anhydrase isozyme II (hCA II) make them promising candidates for therapeutic applications, particularly in the treatment of glaucoma.^[2]

The sulfonamide group is a key zinc-binding group that is essential for the inhibitory activity of this class of compounds. The negatively charged sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion that is crucial for the catalytic cycle. This binding prevents the substrate (carbon dioxide) from accessing the active site, thereby inhibiting the enzyme's function.

The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by a sulfonamide.

Mechanism of carbonic anhydrase inhibition by a sulfonamide.

Other Potential Biological Activities

While carbonic anhydrase inhibition is the most studied application, the sulfonamide functional group is present in a wide range of therapeutic agents with diverse biological activities, including antibacterial, antifungal, and anticancer properties.^{[10][11]} The introduction of the difluoromethyl group can further modulate these activities, opening avenues for the development of novel therapeutic agents. For instance, novel pyrazolecarboxamide derivatives

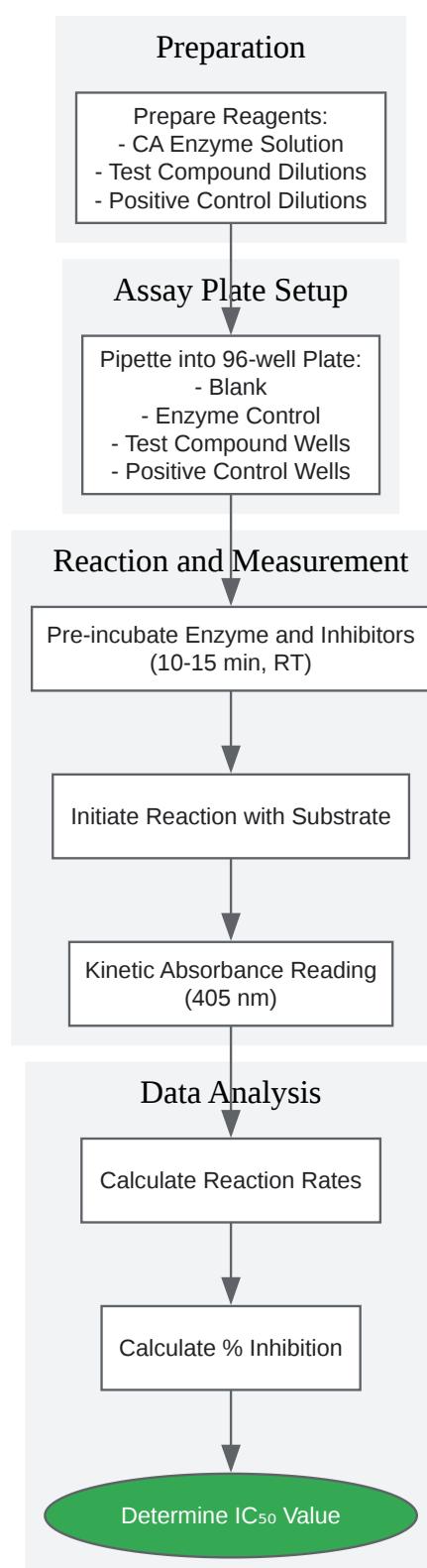
containing a sulfonate fragment have been synthesized and shown to possess potential antifungal and antiviral activities.[\[12\]](#)

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

A common method to assess the inhibitory potency of compounds against carbonic anhydrase is a colorimetric assay that measures the esterase activity of the enzyme.

Materials:


- 96-well microplate
- Microplate reader capable of kinetic measurements at 405 nm
- Carbonic Anhydrase (CA) enzyme
- CA Assay Buffer
- CA Substrate (e.g., p-nitrophenyl acetate)
- Test compound (**Difluoromethanesulfonamide** derivative)
- Positive control inhibitor (e.g., Acetazolamide)
- Solvent for compounds (e.g., DMSO)

Procedure:

- Reagent Preparation:
 - Prepare a working solution of the CA enzyme in CA Assay Buffer.
 - Prepare serial dilutions of the test compound and positive control in the assay buffer.
- Assay Setup (in a 96-well plate):
 - Blank: Assay Buffer + Substrate

- Enzyme Control (Maximum Activity): Assay Buffer + Enzyme + Solvent
- Test Compound: Assay Buffer + Enzyme + Test Compound dilution
- Positive Control: Assay Buffer + Enzyme + Positive Control dilution
- Pre-incubation: Add the enzyme to the wells containing the test compound and positive control and incubate at room temperature for 10-15 minutes to allow for binding.
- Reaction Initiation: Add the CA substrate to all wells to start the reaction.
- Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 30 minutes) at room temperature.
- Data Analysis:
 - Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.
 - Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = $[1 - (\text{Rate of sample} / \text{Rate of enzyme control})] * 100$
 - Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

The following diagram outlines the experimental workflow for a carbonic anhydrase inhibition assay.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. A new synthesis of difluoromethanesulfonamides--a novel pharmacophore for carbonic anhydrase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: ^{13}C NMR Spectrum (1D, 125 MHz, H_2O , experimental) (HMDB0000133) [hmdb.ca]
- 4. acdlabs.com [acdlabs.com]
- 5. ^{19}F lourine NMR [chem.ch.huji.ac.il]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]
- To cite this document: BenchChem. [difluoromethanesulfonamide literature review and background]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1358094#difluoromethanesulfonamide-literature-review-and-background>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com